molecular formula C17H21N3O2S B216193 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B216193
M. Wt: 331.4 g/mol
InChI Key: OEYUYRKGTPKVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide, also known as CTB or CTB-102, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a small molecule that has been shown to have a range of biological effects, making it a useful tool for investigating various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to act as a ligand for specific receptors or transporters in cells. This allows it to selectively bind to and label certain cells or tissues.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent tracer, it has been shown to have neuroprotective effects and to modulate the activity of specific ion channels in neurons. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is its versatility. It can be used in a variety of research applications, from neuroscience to immunology. Additionally, its fluorescent properties make it a useful tool for visualizing and tracking cells or tissues in vivo. However, there are also some limitations to its use. For example, its binding affinity for specific receptors or transporters may vary depending on the cell type or tissue being studied.

Future Directions

There are many potential future directions for research involving N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide. One area of interest is in the development of new imaging techniques that utilize N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide as a tracer molecule. Additionally, further research is needed to fully understand the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide and to identify its specific binding targets in cells. Finally, there is potential for the development of new therapeutic agents based on the structure of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide, particularly in the areas of neuroprotection and inflammation.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-ethoxybenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent tracer molecule, which can be used to label and track specific cells or tissues in vivo. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide has also been used in neuroscience research, where it has been shown to selectively label and transport neurons in the brain.

properties

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

InChI

InChI=1S/C17H21N3O2S/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,20,21)

InChI Key

OEYUYRKGTPKVLG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.